2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15347705
InChI: InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES:
Molecular Formula: C20H18FN3O4S2
Molecular Weight: 447.5 g/mol

2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC15347705

Molecular Formula: C20H18FN3O4S2

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide -

Specification

Molecular Formula C20H18FN3O4S2
Molecular Weight 447.5 g/mol
IUPAC Name 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key XSJUYRUBAAELRT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F

Introduction

Molecular Formula and Functional Groups

  • Molecular Formula: C20H18FN3O4S2

  • The compound features:

    • A dihydropyrimidine ring with a ketone group at the 6-position.

    • A sulfonamide group attached to a 2,5-dimethylbenzene moiety.

    • A thioether linkage connecting the pyrimidine ring to an acetamide group.

    • A 4-fluorophenyl group attached to the acetamide nitrogen.

Structural Highlights

  • The dihydropyrimidine ring is partially saturated, contributing to its planar geometry and potential hydrogen bonding interactions.

  • The sulfonyl and fluorophenyl groups enhance the compound's lipophilicity and electronic properties, which may influence biological activity.

Synthesis Pathway

The synthesis of compounds like this typically involves:

  • Formation of the dihydropyrimidine core through a Biginelli reaction or related methods.

  • Introduction of the sulfonamide group via sulfonyl chloride derivatives reacting with amines or thiols.

  • Coupling reactions to attach the fluorophenylacetamide moiety.

These steps often require controlled conditions (e.g., temperature, pH) and catalysts to ensure high yields and purity.

Mechanistic Insights

  • The presence of a sulfonamide group suggests potential biological activity, as many sulfonamides exhibit antimicrobial or anticancer properties by inhibiting enzymes like carbonic anhydrase or dihydropteroate synthase.

  • The fluorophenyl group may enhance binding affinity to biological targets due to its electron-withdrawing properties.

Comparative Analysis

While specific data for this compound is unavailable, structurally similar compounds have demonstrated:

  • Anticancer activity: Inhibition of cell proliferation through apoptosis induction .

  • Anti-inflammatory effects: Potential inhibition of enzymes like COX or LOX .

  • Antimicrobial properties: Disruption of bacterial metabolic pathways.

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

  • NMR Spectroscopy (1H and 13C): For identifying chemical shifts corresponding to aromatic, aliphatic, and functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To detect functional groups such as sulfonamides (S=O stretch) and amides (C=O stretch).

  • X-ray Crystallography: For detailed structural elucidation, including bond angles and molecular geometry.

Drug Development

This compound could serve as a lead molecule in designing drugs targeting:

  • Cancer: By modifying substituents on the pyrimidine or sulfonamide groups to optimize cytotoxicity.

  • Inflammation: As a potential inhibitor of inflammatory enzymes.

Molecular Docking Studies

In silico studies could predict binding affinities to specific protein targets, guiding further experimental validation.

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